molecular formula C13H15NO3 B7479969 N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B7479969
M. Wt: 233.26 g/mol
InChI Key: KNMQKEYISGEJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DCDP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DCDP is a cyclic amide that has a unique molecular structure, which makes it an interesting compound to study.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the expression of certain genes that are involved in cell proliferation. In vivo studies have shown that this compound can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide in lab experiments is that it is a relatively simple compound to synthesize, and it can be easily purified to a high degree of purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research could be to further study its mechanism of action, which could lead to the development of more effective anticancer agents. Another area of research could be to study the potential environmental applications of this compound, such as its use as a water treatment agent. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties, which could have a wide range of applications in fields such as electronics and energy storage.

Synthesis Methods

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylamine with ethyl chloroformate to form an intermediate. The intermediate is then reacted with sodium hydride to form the final product, this compound. The yield of the synthesis process is high, and the purity of the product can be easily achieved through purification methods such as recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various fields, including drug discovery, materials science, and environmental science. In drug discovery, this compound has been shown to have antitumor properties and has been studied as a potential anticancer agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a water treatment agent.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-3-4-11(7-10(9)2)14-13(15)12-8-16-5-6-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQKEYISGEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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